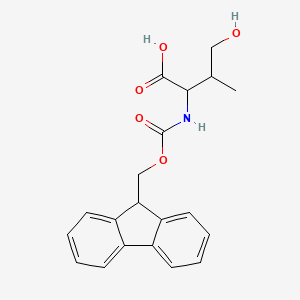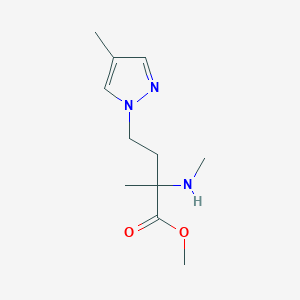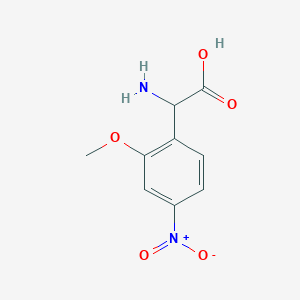
2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid typically involves the nitration of 2-methoxyphenylacetic acid followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methoxy group. The resulting nitro compound is then subjected to reductive amination using reagents such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst to obtain the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-methoxy-4-nitrobenzaldehyde or 2-methoxy-4-nitrobenzoic acid.
Reduction: Conversion to 2-Amino-2-(2-methoxy-4-aminophenyl)acetic acid.
Substitution: Halogenated derivatives such as 2-Amino-2-(2-methoxy-4-chlorophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that further contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(2-methoxyphenyl)acetic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Amino-2-(4-nitrophenyl)acetic acid: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
2-Amino-2-(2-methoxy-4-chlorophenyl)acetic acid: Contains a chlorine atom instead of a nitro group, leading to variations in its chemical and biological properties.
Uniqueness: 2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C9H10N2O5 |
|---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
2-amino-2-(2-methoxy-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H10N2O5/c1-16-7-4-5(11(14)15)2-3-6(7)8(10)9(12)13/h2-4,8H,10H2,1H3,(H,12,13) |
InChI-Schlüssel |
XRSCDPJSGCCAFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)
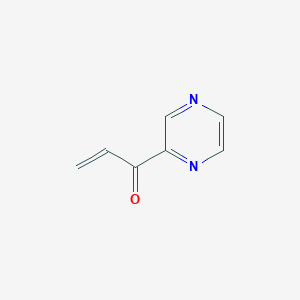
![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)

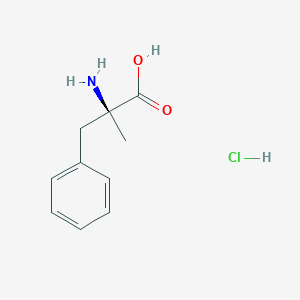


![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)

![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)

